molecular formula C9H14O2 B025346 1,4-Dioxaspiro(4.5)decane, 7-methylene- CAS No. 104598-81-4

1,4-Dioxaspiro(4.5)decane, 7-methylene-

Cat. No. B025346
M. Wt: 154.21 g/mol
InChI Key: VGKCYCKCYMSUFC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of dioxaspirodecane derivatives, including variants similar to "1,4-Dioxaspiro(4.5)decane, 7-methylene-", has been demonstrated through various synthetic routes. For instance, Mori and Ikunaka (1984) detailed the synthesis of stereoisomers of 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, starting from ethyl (S)-lactate and dimethyl (S)-malate, employing dianion alkylation as a key step (Mori & Ikunaka, 1984). This approach highlights the versatility in synthesizing complex dioxaspirodecane derivatives.

Molecular Structure Analysis

The molecular structure of dioxaspirodecane derivatives features a spirocyclic framework that incorporates two cyclic moieties through a single spiro carbon atom. This structure imparts unique stereochemical and physical properties to these compounds. Studies have shown the utility of NMR spectroscopy and X-ray diffraction analysis in elucidating the conformation and stereochemistry of these molecules (Atroshchenko et al., 1999).

Chemical Reactions and Properties

Dioxaspirodecane derivatives participate in various chemical reactions, including spiroketalization, a process pivotal in forming the spirocyclic ketal framework. For instance, Brubaker and Colley (1986) synthesized 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, showcasing the reactivity of these compounds in forming spirocyclic structures (Brubaker & Colley, 1986).

Physical Properties Analysis

The physical properties of "1,4-Dioxaspiro(4.5)decane, 7-methylene-" and related compounds, such as solubility, melting points, and crystalline structure, are influenced by their unique molecular architecture. These properties are critical in determining their utility in various applications, including material science and pharmaceuticals. The crystalline structure and physical characterization of similar compounds have been achieved using techniques like single-crystal X-ray diffraction (Tsai, Su, & Lin, 2008).

Chemical Properties Analysis

The chemical properties of dioxaspirodecane derivatives, such as reactivity, stability, and functional group transformations, are central to their applications in synthetic chemistry. For example, the ability to undergo selective chemical transformations, including functionalization and ring-opening reactions, highlights their versatility in synthesis (Carretero, Diaz, & Rojo, 1994).

Scientific Research Applications

Environmental Impact and Remediation Efforts

  • 1,4-Dioxane , a related compound, is recognized for its challenging removal from contaminated water due to its physical and chemical properties, facilitating widespread groundwater contamination. The U.S. EPA has classified 1,4-dioxane as a probable human carcinogen, necessitating further research on its human health effects, chemical interactions, and effective treatment technologies (Godri Pollitt et al., 2019).

Antimicrobial Properties

  • p-Cymene , another related compound, exhibits a range of biological activities including antimicrobial effects. It is found in over 100 plant species and has been extensively investigated for its antimicrobial properties, highlighting the need for further research to definitively recommend its use in healthcare and biomedical applications (Marchese et al., 2017).

Downstream Processing in Biotechnology

  • Research on 1,3-Propanediol and 2,3-butanediol , compounds related to 1,4-Dioxaspiro(4.5)decane, discusses the significant costs associated with the separation of these diols from fermentation broth. The review suggests that separation technologies such as aqueous two-phase extraction and pervaporation deserve more attention for improving yield, purity, and energy consumption (Zhi-Long Xiu & Zeng, 2008).

Synthetic Chemistry and Applications

  • Synthesis and applications of 1,4-dihydropyridines (DHPs) , which are significant classes of nitrogen-containing heterocyclic compounds, have been reviewed, highlighting the Hantzsch Condensation reaction as a main method for their preparation. These compounds have notable biological applications, demonstrating the importance of developing more efficient synthesis methods for bioactive compounds (Sohal, 2021).

properties

IUPAC Name

7-methylidene-1,4-dioxaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-8-3-2-4-9(7-8)10-5-6-11-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKCYCKCYMSUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCC2(C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146607
Record name 1,4-Dioxaspiro(4.5)decane, 7-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dioxaspiro(4.5)decane, 7-methylene-

CAS RN

104598-81-4
Record name 1,4-Dioxaspiro(4.5)decane, 7-methylene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104598814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Dioxaspiro(4.5)decane, 7-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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